4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
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Description
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide, also known as CPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. CPPC is a piperidine derivative that has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In
Scientific Research Applications
Synthesis and Evaluation in Antimicrobial Activities
The compound shows potential in the synthesis and evaluation of antimicrobial activities. A study by Farghaly, Abdallah, and Muhammad (2011) discussed the synthesis of new heterocycles containing the 1,3,4-thiadiazole moiety, displaying promising activities against microorganisms (Farghaly, Abdallah, & Muhammad, 2011).
Parallel Synthesis in Drug-Like Molecules
The compound is also relevant in the parallel synthesis of drug-like molecules. Park et al. (2009) developed a method for the synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives (Park et al., 2009).
Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives
Nötzel et al. (2001) described a method for producing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which are relevant to the compound (Nötzel et al., 2001).
Potential as Photosynthetic Electron Transport Inhibitors
Vicentini et al. (2005) synthesized pyrazole derivatives, including 1,3,4-thiadiazole, as potential inhibitors of photosynthetic electron transport, highlighting the compound's potential in agricultural chemistry (Vicentini et al., 2005).
Synthesis and Biological Activities in Antibiotic Compounds
Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and 1,3,4-thiadiazole, investigating their biological activities (Başoğlu et al., 2013).
Potential as Anticancer Agents
Gomha et al. (2017) synthesized a series of thiadiazole derivatives incorporating thiazole moiety and evaluated them as potent anticancer agents (Gomha et al., 2017).
properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h1-5,12-13H,6-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKNLUSDMBUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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